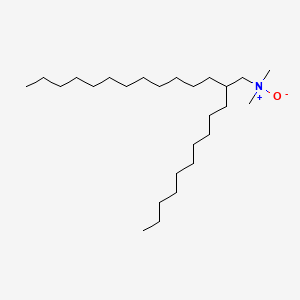
Decyltetradecylamine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyltetradecylamine oxide is an organic compound that belongs to the class of amine oxides. It is primarily used as a surfactant in various cosmetic and personal care products. The compound is known for its ability to enhance the solubility of substances in water, improve foam quality, and act as a cleansing agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decyltetradecylamine oxide is typically synthesized through the oxidation of tertiary amines. One common method involves treating a tertiary amine with hydrogen peroxide and a base to form the corresponding amine oxide . The reaction conditions usually require a controlled temperature to ensure the formation of the desired product without side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of hydrogen peroxide as an oxidizing agent is common due to its efficiency and cost-effectiveness. The reaction is typically carried out in a reactor where the temperature and pH are carefully monitored to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Decyltetradecylamine oxide undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to the corresponding amine.
Substitution: Reacts with various electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and a base (e.g., sodium hydroxide) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides can be used under mild conditions.
Major Products
Oxidation: this compound.
Reduction: The corresponding tertiary amine.
Substitution: Various substituted amine oxides depending on the electrophile used.
Aplicaciones Científicas De Investigación
Decyltetradecylamine oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological preparations due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of decyltetradecylamine oxide primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing of oil and water phases. This property is crucial in its role as a cleansing agent, where it helps to emulsify and remove dirt and oils from surfaces. The molecular targets include lipid membranes, which it disrupts to achieve its effects .
Comparación Con Compuestos Similares
Similar Compounds
Lauramine oxide: Another amine oxide used as a surfactant.
Myristamine oxide: Similar in structure and function but with different alkyl chain lengths.
Cocamidopropylamine oxide: A widely used surfactant in personal care products.
Uniqueness
Decyltetradecylamine oxide is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring both solubility enhancement and foam boosting .
Propiedades
Número CAS |
146793-33-1 |
|---|---|
Fórmula molecular |
C26H55NO |
Peso molecular |
397.7 g/mol |
Nombre IUPAC |
2-decyl-N,N-dimethyltetradecan-1-amine oxide |
InChI |
InChI=1S/C26H55NO/c1-5-7-9-11-13-15-16-18-20-22-24-26(25-27(3,4)28)23-21-19-17-14-12-10-8-6-2/h26H,5-25H2,1-4H3 |
Clave InChI |
NIFPWUCDSCRTCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CCCCCCCCCC)C[N+](C)(C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















